molecular formula C8H9IN2S B2623464 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide CAS No. 62306-03-0

3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide

Cat. No. B2623464
Key on ui cas rn: 62306-03-0
M. Wt: 292.14
InChI Key: UWKZSUNHAKBDMT-UHFFFAOYSA-N
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Patent
US07875639B2

Procedure details

Benzothiazol-2-ylamine (1.0 g, 6.6 mmol) and methyl iodide (0.48 mL, 7.9 mmol) were processed as described in Example 46A to provide 1.2 g (60%) of the title compound. 1H NMR (DMSO-d6, 300 MHz) δ ppm 3.73 (s, 3 H), 7.39-7.47 (m, 1 H), 7.59 dt, J=7.8, 1.0 Hz, 1 H), 7.65-7.71 (m, 1 H), 7.99 (d, J=8.1 Hz, 1 H), 9.99 (s, 2 H); MS (DCI/NH3) m/z 165 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[NH2:10].[CH3:11][I:12]>>[IH:12].[CH3:11][N:3]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[S:1][C:2]1=[NH:10] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)N
Step Two
Name
Quantity
0.48 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
I.CN1C(SC2=C1C=CC=C2)=N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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